5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, an oxadiazole ring, and substituted phenyl groups, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative. The final step involves coupling the pyrazole and oxadiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by occupying the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-dimethylphenyl)-1H-pyrazole: Shares the pyrazole ring but lacks the oxadiazole moiety.
3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but not the pyrazole ring.
5-(2,5-dimethylphenyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole: Similar structure but without the methoxy group.
Uniqueness
The uniqueness of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole lies in its combination of the pyrazole and oxadiazole rings with specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H24N4O3/c1-13(2)29-20-9-8-16(11-21(20)28-5)22-24-23(30-27-22)19-12-18(25-26-19)17-10-14(3)6-7-15(17)4/h6-13H,1-5H3,(H,25,26) |
InChI Key |
FZZIPCQAOHVFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC |
Origin of Product |
United States |
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